Nigerloxin

Beschreibung

Overview of Natural Products from Filamentous Fungi in Research

Filamentous fungi are prolific producers of a diverse array of secondary metabolites, also known as natural products. These compounds are not essential for the primary growth and development of the fungi but often play crucial roles in their interaction with the environment and other organisms. mdpi.comresearchgate.net Research into fungal natural products has gained significant traction due to their wide spectrum of biological activities, which include potential applications in the pharmaceutical, cosmetic, agrochemical, and food industries. frontiersin.org The structural diversity of these metabolites is vast, encompassing classes such as polyketides, terpenes, alkaloids, and peptides. researchgate.net The exploration of this metabolic repertoire is considered imperative for the discovery of novel bioactive compounds. mdpi.com Advances in fungal genetics and synthetic biology, including techniques like CRISPR-Cas9, are transforming natural product research by enabling the elucidation of cryptic metabolites and biosynthetic pathways, as well as the manipulation of gene clusters to enhance or modify compound production. mdpi.comfrontiersin.orgfrontiersin.orgrsc.org

Significance of Aspergillus niger as a Source of Bioactive Compounds

Aspergillus niger, a ubiquitous mold found in various environments including soil, vegetation, and marine habitats, is a particularly important species in the context of natural product discovery. frontiersin.orgwikipedia.orgnih.gov It is recognized as a "secondary metabolite factory" due to its extensive metabolic diversity and capacity for producing a large number and variety of secondary metabolites. frontiersin.orgwikipedia.org While some A. niger strains can produce mycotoxins like ochratoxin A, which pose health hazards, many other strains are considered generally recognized as safe (GRAS) and have a long history of use in industrial applications, particularly for the production of enzymes and organic acids like citric acid. wikipedia.orgnih.gov The ability of A. niger to thrive in acidic conditions and its robust production capabilities make it invaluable for industrial biotechnology. wikipedia.org Research has identified numerous bioactive compounds from A. niger with various properties, including antifungal and antioxidant activities. tandfonline.comconnectjournals.comresearchgate.net

Historical Context and Discovery of Nigerloxin

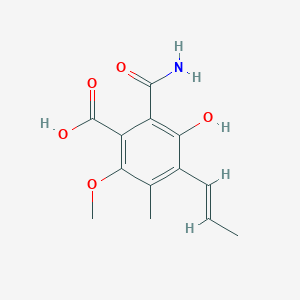

This compound is a fungal metabolite that was discovered through the screening of microbial sources for enzyme inhibitors. oup.com Its discovery was reported by researchers at the Central Food Technological Research Institute (CFTRI) in India. This compound was specifically isolated from the fermented wheat bran using a strain of Aspergillus niger identified as CFR-W-105 and also by Aspergillus niger V. Teigh (MTCC-5166). frontiersin.orgoup.comresearchgate.netcdnsciencepub.comnih.govresearchgate.net The compound was found to be produced specifically under solid-state fermentation conditions, not in submerged fermentation. researchgate.net Its chemical structure was identified as 2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1′-enyl) benzoic acid. researchgate.netnih.gov

Current State of this compound Research and Unaddressed Questions

Current research on this compound has focused on its biological activities, particularly its inhibitory effects on enzymes like lipoxygenase (LOX-1) and rat lens aldose reductase (RLAR), as well as its free radical scavenging properties. oup.comresearchgate.netnih.gov Studies have investigated its potential beneficial influence on oxidative stress in experimental models of diabetes. cdnsciencepub.com Research has also explored optimizing the production of this compound using solid-state fermentation with various agro-industrial residues. oup.comnih.govresearchgate.net Spectroscopic studies have examined the interaction of this compound with proteins like bovine serum albumin (BSA) to understand its binding characteristics. nih.gov Computational and experimental studies have also explored the crystal structure landscape of this compound. rsc.orgrsc.org

Despite these advances, several questions remain unaddressed in this compound research. The full range of its biological activities and underlying mechanisms is still being explored. While studies in experimental animal models have shown promising results regarding its antioxidant and enzyme inhibitory potential, further detailed investigations are needed to fully elucidate its pharmacological profile. The complete biosynthetic pathway of this compound in Aspergillus niger and the regulatory mechanisms governing its production are areas that warrant further investigation. Exploring the potential for enhancing this compound production through genetic engineering or optimized fermentation strategies beyond the use of agro-industrial residues represents another avenue for research.

Scope and Objectives of Academic Inquiry on this compound

The scope of academic inquiry on this compound is centered on a comprehensive understanding of this fungal secondary metabolite from its biosynthesis to its potential applications. Key objectives include:

Detailed characterization of the this compound biosynthetic gene cluster in Aspergillus niger and the enzymes involved.

Investigation of the regulatory networks that control this compound production in response to different environmental conditions and substrates.

In-depth exploration of the mechanism of action of this compound as an inhibitor of lipoxygenase and aldose reductase.

Further evaluation of its antioxidant properties and potential interactions with other biological molecules.

Studies on the structural-activity relationships of this compound and its potential derivatives.

Development of efficient and scalable methods for this compound production, potentially utilizing metabolic engineering or synthetic biology approaches.

Exploring novel biological activities of this compound beyond its known enzyme inhibition and antioxidant properties.

These objectives aim to fill the existing knowledge gaps and provide a more complete picture of this compound, potentially paving the way for its future applications.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H15NO5 |

|---|---|

Molekulargewicht |

265.26 g/mol |

IUPAC-Name |

2-carbamoyl-3-hydroxy-6-methoxy-5-methyl-4-[(E)-prop-1-enyl]benzoic acid |

InChI |

InChI=1S/C13H15NO5/c1-4-5-7-6(2)11(19-3)9(13(17)18)8(10(7)15)12(14)16/h4-5,15H,1-3H3,(H2,14,16)(H,17,18)/b5-4+ |

InChI-Schlüssel |

UOIRNFVLBXIGKH-SNAWJCMRSA-N |

Isomerische SMILES |

C/C=C/C1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

Kanonische SMILES |

CC=CC1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

Synonyme |

2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid nigerloxin |

Herkunft des Produkts |

United States |

Microbiological and Bioprocess Engineering Aspects of Nigerloxin Production

Isolation and Characterization of Nigerloxin-Producing Fungal Strains

This compound was discovered through the solid-state fermentation of wheat bran using Aspergillus niger V. Teigh (MTCC-5166). oup.comnih.govresearchgate.net

Strain Identification and Genetic Lineage (Aspergillus niger CFR-W-105, MTCC-5166)

The production of this compound is associated with specific strains of Aspergillus niger, namely CFR-W-105 and MTCC-5166. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net These strains have been identified as producers of this compound when cultivated on substrates like wheat bran. researchgate.netfrontiersin.orgnih.gov Aspergillus niger is a widely distributed fungal species known for producing various secondary metabolites. frontiersin.orgnih.govresearchgate.net

Morphological and Physiological Studies of Producer Strains

While detailed morphological and physiological studies specifically on Aspergillus niger CFR-W-105 and MTCC-5166 for this compound production are not extensively detailed in the provided context, Aspergillus niger in general is known to grow well on various media with different carbon sources. frontiersin.orgnih.gov The metabolism of A. niger is significantly influenced by culture conditions, including medium composition and fermentation mode. frontiersin.orgnih.gov The strain MTCC-5166 used in this compound production studies was isolated from honey bee wax. researchgate.net The identification and cultural characteristics of the strain were determined according to established methods. researchgate.net

Fermentation Strategies for Enhanced this compound Biosynthesis

This compound production is primarily achieved through solid-state fermentation (SSF). oup.comnih.govresearchgate.netresearchgate.net SSF offers advantages such as lower energy requirements and reduced wastewater generation, and it allows for the utilization of agricultural byproducts as substrates. oup.comresearchgate.net

Solid-State Fermentation Optimization Parameters

The production of this compound through SSF is influenced by several parameters, including the type of solid substrate, moisture content, pH, and inoculum size. oup.comnih.govresearchgate.netresearchgate.net

Wheat bran has been identified as an effective substrate for this compound production by Aspergillus niger MTCC-5166. oup.comnih.govresearchgate.netresearchgate.net Studies have investigated the use of different agro-industrial residues as nutritional supplements along with wheat bran to enhance this compound production. oup.comnih.govresearchgate.net Tropical agro-industrial residues such as sweet lemon peel have been evaluated for their effect on this compound yield. oup.comnih.gov Supplementing wheat bran with 10% w/w sweet lemon peel and 5% v/w methanol (B129727) has been shown to achieve a twofold increase in this compound production, reaching 4.9 ± 0.3 mg gds⁻¹. oup.comnih.govresearchgate.net Other agro-industrial residues tested include groundnut oil cake (GC), coconut oil cake (CK), and others, some yielding negligible or poor this compound production compared to wheat bran. oup.comresearchgate.net

Here is a table summarizing the effect of different substrates on this compound production based on available data:

| Substrate | This compound Production (mg gds⁻¹) | Citation |

| Wheat Bran | 2.3 ± 0.35 | oup.com |

| Wheat Bran + Sweet Lemon Peel (10% w/w) + Methanol (5% v/w) | 4.9 ± 0.3 | oup.comnih.govresearchgate.net |

| Other Agro-Industrial Residues | Negligible to Poor Yields | oup.comresearchgate.net |

Moisture content is a critical parameter in solid-state fermentation for this compound production. An initial moisture content of 65% v/w has been identified as an optimized process parameter. oup.comnih.govresearchgate.net

The pH of the fermentation medium also plays a significant role. This compound production has been found to be stable between a pH of 4 and 5. oup.comnih.govresearchgate.net Studies have determined the effect of initial pH on the production of this compound and biomass by altering the pH of the moistening agent. oup.com

Incubation temperature is another factor influencing this compound production. While specific optimal temperatures are mentioned in the context of inoculum development (30°C) researchgate.net, the general fermentation parameters often involve incubation around 28°C unless otherwise stated in specific studies. researchgate.net The incubation period for optimal production has been reported as 6 days. oup.comnih.govresearchgate.net

Here is a summary of optimized parameters for enhanced this compound production:

| Parameter | Optimized Value | Citation |

| Initial Moisture Content | 65% v/w | oup.comnih.govresearchgate.net |

| pH | Stable between 4 and 5 | oup.comnih.govresearchgate.net |

| Incubation Period | 6 days | oup.comnih.govresearchgate.net |

| Incubation Temperature | Around 28°C (Fermentation) researchgate.net, 30°C (Inoculum Development) researchgate.net | researchgate.netresearchgate.net |

| Inoculum Size | 2 ml (8 x 10⁵ spores gds⁻¹) | oup.comnih.govresearchgate.net |

Optimization studies involving different volumes of mycelial suspension or broth culture have been conducted to determine the effect of inoculum size on this compound and biomass production. oup.com

Nutritional Supplementation Effects (Carbon, Nitrogen, Lipids, Minerals)

The production of this compound by Aspergillus niger is significantly influenced by the nutritional composition of the fermentation medium. Studies have shown that supplementing the growth substrate with specific carbon, nitrogen, lipid, and mineral sources can enhance this compound yield. For instance, solid-state fermentation (SSF) using wheat bran as the main substrate has been investigated, with various supplements tested to improve production. researchgate.netresearchgate.net

Research indicates that supplementing wheat bran with 5% (w/w) trisodium (B8492382) citrate (B86180) resulted in the highest this compound production, reaching a maximum of 5.06 mg/g of dry wheat bran. researchgate.netresearchgate.net The nature of the solid substrate itself also plays a crucial role. researchgate.netresearchgate.net

Further studies explored the use of different agro-industrial residues as nutritional supplements alongside wheat bran. researchgate.netresearchgate.net A twofold increase in this compound production (4.9 ± 0.3 mg gds⁻¹) was achieved by supplementing wheat bran with a combination of 10% w/w sweet lemon peel and 5% v/w methanol. researchgate.netresearchgate.net This suggests that specific combinations of supplements can have synergistic effects on this compound yield.

While the search results mention the influence of carbon, nitrogen, lipid, and mineral supplements, detailed data tables explicitly showing the effects of varying concentrations of individual carbon, nitrogen, lipid, and mineral sources on this compound production were not consistently available across the provided snippets. However, the impact of trisodium citrate and the combination of sweet lemon peel and methanol highlight the importance of targeted nutritional supplementation.

Inoculum Size and Incubation Period Optimization

The size of the inoculum and the duration of the incubation period are critical parameters affecting this compound production in fermentation. The production of this compound by Aspergillus niger in SSF is directly related to the sporulation of the culture. researchgate.netacademicjournals.org

Optimization studies have demonstrated that the inoculum size influences inhibitor production. researchgate.netresearchgate.net Using an initial inoculum size of 2 ml (8 x 10⁵ spores gds⁻¹) has been reported as part of optimized process parameters that led to a twofold increase in this compound production. researchgate.netresearchgate.net

The incubation period also plays a vital role in maximizing this compound yield. A time course study of this compound production in supplemented wheat bran medium showed that the amount of this compound produced was estimated daily over a period of up to 7 days. researchgate.net Optimized process parameters for enhanced production included an incubation period of 6 days. researchgate.netresearchgate.net It has been observed in studies on similar fungal bioprocesses that product accumulation can decrease after reaching a peak, possibly due to the decline phase of the fungus and depletion of nutrients. ndpublisher.in

Optimization of inoculum development in submerged fermentation prior to SSF has also been studied. researchgate.netacademicjournals.org An ideal pellet size of 1.23 mm, resulting in 6.0 mg of this compound/g dry weight of wheat bran in SSF, was achieved with an inoculum developed from 500 µl of spore suspension in the inoculum development broth at pH 7, incubated at 30°C and 200 rpm. researchgate.netacademicjournals.orgacademicjournals.org The highest this compound concentration (5.81 ± 0.04 mg/g dry wheat bran) was produced using 500 µl/L inoculum broth spore suspension. academicjournals.org Spore germination was significantly affected by pH, with the highest germination (92%) observed at pH 7. academicjournals.org

Comparative Analysis of Fermentation Modes (Solid-State vs. Submerged)

This compound production by Aspergillus niger has been specifically linked to solid-state fermentation (SSF). Research indicates that the inhibitor is produced only under SSF conditions and not in submerged fermentation (SmF) conditions. researchgate.netresearchgate.net

SSF involves the growth of microorganisms on moist solid substrates in the absence of free-flowing water, while SmF uses a liquid substrate. slideshare.netbiofueljournal.com SSF offers several potential advantages over SmF for certain applications, including the use of simple and inexpensive substrates (often agro-industrial residues), reduced need for nutrient solubilization, less rigorous parameter control, potentially higher product yields, lower energy requirements, less wastewater generation, no foam generation, and relatively easier product recovery. biofueljournal.com

The fact that this compound is produced exclusively in SSF by Aspergillus niger highlights the importance of this fermentation mode for its production. This could be related to the specific physiological requirements of the fungus for this compound biosynthesis, which are met more effectively in the solid-state environment.

Scale-Up Considerations in Bioreactor Design for this compound Production

Scaling up fermentation processes from laboratory scale to industrial scale presents several engineering challenges. While the provided search results specifically discuss this compound production primarily at the laboratory scale using flasks and mention SSF in fixed-bed column bioreactors for spore production researchgate.net, general principles of bioreactor scale-up are relevant.

Successful scale-up depends on sound engineering and scientific characterization of the bioreactor system. cytivalifesciences.com Key engineering parameters to consider include oxygen transfer rate (kLa), power input per unit volume (P/V), mixing times, and shear stress distribution. cytivalifesciences.comopenaccessjournals.com These parameters influence the physical and chemical environment within the bioreactor, which in turn impacts microbial growth, product yield, and quality. cytivalifesciences.com

Maintaining consistent conditions during scale-up is crucial, although some operating parameters like agitation rate and gas sparge rate are not directly scalable. cytivalifesciences.com Instead, scalable parameters that impact critical environmental factors should be selected. cytivalifesciences.com For instance, maintaining a constant kLa upon scale-up may require adjustments to specific power input and superficial air velocity. researchgate.net

Bioreactor design plays a significant role in scale-up. It is generally easier to scale up processes in bioreactors of different sizes that are geometrically similar and proportional. cytivalifesciences.com Different types of bioreactors and mixing technologies can impact cell culture performance, and using the same or similar manufacturing platforms across scales can facilitate the scale-up process. mdpi.com Challenges in large-scale bioreactors can include maintaining homogeneity, particularly regarding oxygen delivery and mixing, and managing pH gradients. cytivalifesciences.comopenaccessjournals.com

For this compound production via SSF, scale-up would involve designing and operating larger solid-state bioreactors, potentially fixed-bed columns or other configurations suitable for solid substrates. Considerations would include maintaining appropriate moisture content, temperature control, aeration, and removing metabolic heat and CO₂ throughout the larger volume of the solid matrix.

Advanced Extraction and Purification Methodologies for this compound

Efficient extraction and purification are essential steps to obtain this compound from the fermented solid substrate. These processes aim to isolate the target compound from the complex mixture of fungal biomass, residual substrate, and other metabolites.

Solvent Selection and Extraction Kinetics

The selection of an appropriate solvent is critical for effective extraction of this compound. The solvent should efficiently dissolve this compound while minimizing the extraction of impurities. This compound is described as a lipophilic molecule with phenolic groups and a conjugated double bond. researchgate.net

Studies on this compound recovery from fermented wheat bran have shown that extraction using ethyl acetate (B1210297) under acidic pH conditions (range of 4–5.5) under agitated conditions resulted in maximum inhibitor recovery. researchgate.netresearchgate.net The optimum time for this extraction was determined to be 90 minutes. researchgate.net

Extraction kinetics describes the rate at which a solute is transferred from the solid matrix to the solvent. researchgate.net This process often involves an initial rapid phase (washing) where the solute is quickly extracted from easily accessible areas, followed by a slower phase controlled by diffusion from within the solid material. researchgate.netacademie-sciences.fr Factors influencing extraction kinetics include solvent choice, temperature, pH, particle size of the solid substrate, and agitation. researchgate.netacademie-sciences.fr

While specific detailed kinetic models for this compound extraction were not provided in the search results, the mention of optimizing extraction time to 90 minutes suggests that kinetic studies were performed to determine the duration required for efficient recovery. researchgate.net The use of agitated conditions also indicates an effort to enhance the mass transfer rate during extraction. researchgate.netresearchgate.net

Chromatographic Purification Techniques (e.g., HPLC)

Chromatographic techniques are widely used for the purification of bioactive compounds, including this compound, to achieve high purity levels. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. researchgate.netchromatographyonline.comlcms.cz

The purity of this compound obtained through SSF and subsequent extraction has been confirmed by HPLC. researchgate.net Specifically, a Shimadzu system (Model LC 10AVP) has been used for this analysis. researchgate.net this compound has characteristic UV-absorption maxima at 234, 292, 359, and 389 nm in methanol, with an extinction coefficient of 26,800 at 292 nm, which is used for its quantification. researchgate.net

HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. diva-portal.org Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is a common mode used in purification. lcms.czdiva-portal.org Preparative HPLC is employed to isolate target compounds from complex mixtures on a larger scale than analytical HPLC. lcms.cz

While detailed protocols for this compound purification using HPLC were not extensively described in the provided snippets, the confirmation of purity by HPLC indicates its application in the downstream processing of this compound. researchgate.net The selection of specific HPLC parameters, such as the stationary phase, mobile phase composition, and detection wavelength (e.g., 292 nm for this compound), would be optimized to achieve effective separation and purification of this compound from co-extracted compounds. researchgate.net Techniques like preparative HPLC coupled with detectors such as UV or refractive index (for non-UV-active compounds) are standard approaches for isolating purified compounds. chromatographyonline.comlcms.cz

Purity Assessment and Yield Optimization

Purity assessment of this compound is crucial to ensure the quality and reliability of the compound for research and potential applications. High-performance liquid chromatography (HPLC) is a primary method used to ascertain the purity of this compound obtained after extraction and purification steps. researchgate.netcdnsciencepub.comniscpr.res.in This chromatographic technique allows for the separation and detection of this compound from other compounds present in the fermented matrix or crude extract, providing a quantitative measure of its purity. researchgate.netcdnsciencepub.comniscpr.res.in

Yield optimization in this compound production focuses on enhancing the amount of the compound produced by Aspergillus niger during solid-state fermentation and improving its recovery efficiency from the fermented substrate. Research has explored various parameters to optimize this compound yield, including the type of solid substrate, moisture content, pH, inoculum size, and supplementation with different nutrients. researchgate.netresearchgate.netnih.gov

Studies have shown that supplementing wheat bran with specific agro-industrial residues can significantly increase this compound production. For instance, a twofold increase in this compound yield (4.9 ± 0.3 mg/g dry substrate) was achieved by supplementing wheat bran with 10% w/w sweet lemon peel and 5% v/w methanol under optimized conditions. researchgate.netresearchgate.net The initial moisture content of the substrate also plays a critical role, with an initial moisture content of 65% v/w identified as optimal in some studies. researchgate.netresearchgate.net this compound production has been found to be stable within a pH range of 4 to 5. researchgate.netresearchgate.net

Inoculum size is another key factor influencing this compound yield. Optimized inoculum development in submerged culture, using a spore suspension at pH 7 and incubated at 30°C with agitation at 200 rpm, resulted in an ideal pellet size (1.23 mm) that led to a higher this compound yield (6.0 mg/g dry weight of wheat bran) in subsequent solid-state fermentation. researchgate.net

Extraction efficiency is also vital for maximizing the recovered this compound yield. Extracting the fermented wheat bran with ethyl acetate under acidic conditions (pH 4–5.5) with agitation has been shown to result in maximum inhibitor recovery. researchgate.net Optimal extraction time and temperature were determined to be 90 minutes and 30°C, respectively. researchgate.net

Detailed research findings on the impact of various parameters on this compound production are summarized in the table below:

| Parameter | Optimized Condition | Observed Effect on Yield | Source |

| Substrate Supplement | 10% w/w sweet lemon peel + 5% v/w methanol | Twofold increase (4.9 ± 0.3 mg/g dry substrate) | researchgate.netresearchgate.net |

| Initial Moisture Content | 65% v/w | Optimal yield | researchgate.netresearchgate.net |

| pH | 4-5 | Stable production | researchgate.netresearchgate.net |

| Inoculum Size | 2 ml (8 x 10⁵ spores/g dry substrate) | Optimal yield under specific development conditions | researchgate.netresearchgate.net |

| Inoculum Development | pH 7, 30°C, 200 rpm (submerged) | Ideal pellet size (1.23 mm) for enhanced SSF production | researchgate.net |

| Extraction Solvent | Ethyl acetate | Maximum recovery under acidic conditions | researchgate.net |

| Extraction pH | 4-5.5 (acidic) | Maximum recovery | researchgate.net |

| Extraction Time | 90 minutes | Optimal recovery | researchgate.net |

| Extraction Temperature | 30°C | Optimal recovery | researchgate.net |

Further research has also investigated the use of different agro-industrial residues as nutritional supplements for this compound production, indicating that the type of supplement influences inhibitor production. researchgate.net The production of this compound is directly related to the sporulation of the Aspergillus niger culture. researchgate.net

Structural Characterization and Computational Analysis of Nigerloxin

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis was fundamental in the initial identification and subsequent characterization of Nigerloxin, revealing its chemical formula as 2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the precise structure of this compound. nih.gov NMR is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. tjnpr.org Through the analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with advanced two-dimensional experiments like COSY, HSQC, and HMBC, the connectivity and spatial relationships of all atoms within the this compound molecule were established. nih.govtjnpr.orgmdpi.com The chemical shifts observed in the NMR spectrum are indicative of the electronic environment of the nuclei, allowing for the assignment of each proton and carbon to its specific position in the molecular structure. tjnpr.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 | 110 - 140 |

| OCH₃ | ~3.8 | ~60 |

| Ar-CH₃ | ~2.2 | ~15 |

| Prop-1'-enyl CH₃ | ~1.9 | ~18 |

| Prop-1'-enyl CH | 5.5 - 6.5 | 125 - 135 |

| OH | Variable | - |

| NH₂ | Variable | - |

Note: The data presented are approximate values typical for the functional groups found in this compound and are for illustrative purposes.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) was instrumental in determining the molecular weight and fragmentation pattern of this compound. nih.gov In GC-EIMS, the compound is first vaporized and separated from other components by gas chromatography, then ionized by a high-energy electron beam. nih.gov This process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound provided the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight, and the fragmentation pattern offered corroborating evidence for the proposed structure by revealing the masses of stable fragments. nih.govnih.gov

Table 2: Key Fragments Observed in the GC-EIMS of this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-NH₂]+ | Loss of an amino group |

| [M-OCH₃]+ | Loss of a methoxy (B1213986) group |

| [M-C₃H₅]+ | Loss of the propenyl group |

Note: This table represents plausible fragmentation patterns for this compound based on its structure.

Ultraviolet-Visible (UV-Vis) spectroscopy has been utilized to quantify this compound and provide information about its electronic structure. nih.govresearchgate.net This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The absorption of specific wavelengths of light corresponds to electronic transitions within the molecule, which are characteristic of the chromophores present. nih.gov For this compound, the UV-Vis spectrum in methanol (B129727) exhibits distinct absorption maxima, which are used for its quantification. researchgate.net

Table 3: UV-Vis Absorption Maxima of this compound in Methanol

| Wavelength (nm) | Molar Extinction Coefficient (ε) |

|---|---|

| 234 | 13,200 |

| 292 | 26,800 |

| 359 | 6,230 |

| 389 | 2,100 |

Source: Data extracted from a study on the production of this compound. researchgate.net

Computational Structural Analysis and Prediction

Complementing experimental techniques, computational methods provide deeper insights into the structural landscape and electronic properties of this compound.

A Crystal Structure Prediction (CSP) study was conducted for both the anhydrate and monohydrate forms of this compound. rsc.org CSP is a computational methodology that aims to predict the crystal structure of a compound based solely on its chemical diagram, without the need for experimental data. wikipedia.org This is achieved by searching for the most thermodynamically stable arrangements of molecules in a crystal lattice.

The CSP study for the this compound anhydrate identified twelve different potential crystal growth pathways. rsc.org For the this compound monohydrate, the most probable crystal growth pathways were identified as higher-order supramolecular structures derived from the 1-D this compound water tape synthon (1HA), which was also observed in the experimental solvate forms. rsc.org This consistency between the predicted and experimental findings underscores the reliability of the computational model and the importance of the 1HA synthon in the crystallization of this compound. rsc.org

| Form | Prediction Outcome | Key Structural Motif |

|---|---|---|

| Anhydrate | Twelve distinct crystal growth pathways were identified. rsc.org | N/A |

| Monohydrate | Higher-order supramolecular constructs were identified as the most probable growth pathways. rsc.org | 1-D this compound water tape synthon (1HA). rsc.org |

Based on available scientific literature, specific studies on the molecular docking and molecular dynamics simulations of this compound have not been reported. These computational techniques are valuable for predicting the binding affinity of a molecule to a biological target (docking) and for simulating the physical movements of atoms and molecules over time (dynamics), which can provide insights into conformational changes and stability. While such studies have been performed on other metabolites from Aspergillus niger, data specifically for this compound is not present in the reviewed sources.

Quantum chemical calculations were employed to investigate the electronic structure of this compound, particularly in relation to its radical scavenging properties. rsc.org These calculations provide insights into the distribution of electrons within the molecule and its energetic properties.

A key aspect of this investigation was the computation of the Bond Dissociation Enthalpy (BDE) and the HOMO–LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap. rsc.org The BDE is a measure of the strength of a chemical bond, and a lower BDE for a specific bond (like an O-H bond) can indicate a higher propensity for the molecule to act as a radical scavenger by donating a hydrogen atom. rsc.org The HOMO-LUMO gap is an indicator of molecular stability and reactivity; a smaller gap suggests that the molecule can be more easily excited and is generally more reactive. rsc.org

The study compared the BDE and HOMO-LUMO gap of this compound with those of related β-hydroxy-γ-pyrone analogues. The results indicated that this compound possesses the lowest BDE and the smallest HOMO–LUMO gap among the compared compounds. rsc.org This computational finding supports the potential for this compound to have significant radical scavenging activity. rsc.org

| Parameter | Finding for this compound | Implication |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Found to be the lowest among related β-hydroxy-γ-pyrone analogues. rsc.org | Suggests a higher potential for radical scavenging activity. rsc.org |

| HOMO–LUMO Energy Gap | Found to be the lowest among related β-hydroxy-γ-pyrone analogues. rsc.org | Indicates higher chemical reactivity and lower kinetic stability. rsc.org |

Biosynthetic Pathway and Genetic Investigations of Nigerloxin

Elucidation of Biosynthetic Precursors and Intermediates

Currently, there is a notable absence of published research detailing the biosynthetic origins of nigerloxin. The precursors and intermediate molecules that are assembled to form the final this compound structure have not been identified.

Isotopic Labeling Studies

There are no available scientific reports on isotopic labeling experiments conducted to trace the metabolic origins of the carbon and nitrogen atoms within the this compound molecule. Such studies are crucial for identifying the primary metabolites that serve as the building blocks for its biosynthesis.

Metabolomic Profiling during this compound Production

While metabolomic studies of Aspergillus niger have been conducted to investigate the production of other secondary metabolites, there is no specific research focused on profiling the metabolic changes that occur during the fermentation process leading to this compound production. Consequently, no data is available that could hint at potential precursors or related pathway intermediates.

Enzymology of Key Biosynthetic Steps

The enzymatic cascade that catalyzes the formation of this compound from its initial precursors is yet to be characterized. This includes both the core "backbone" enzymes that construct the fundamental molecular scaffold and the "tailoring" enzymes that modify this scaffold to produce the final active compound.

Identification and Characterization of "Backbone" Enzymes (e.g., Polyketide Synthases)

While the genome of Aspergillus niger is known to harbor a significant number of genes encoding polyketide synthases (PKSs), which are often involved in the biosynthesis of secondary metabolites, no specific PKS has been identified or characterized in relation to this compound synthesis. Research on the diverse PKS genes in A. niger has focused on their roles in the production of other compounds, such as pigments and mycotoxins.

Functional Analysis of "Tailoring" Enzymes (e.g., Methyltransferases, Oxygenases)

The specific tailoring enzymes, such as methyltransferases and oxygenases, that would be required to modify the initial polyketide chain to form the final structure of this compound have not been identified. There is no literature available on the functional analysis of any such enzymes in the context of the this compound biosynthetic pathway.

Recombinant Enzyme Expression and Activity Assays

In the absence of identified genes related to this compound biosynthesis, there have been no reports of the recombinant expression of any involved enzymes. Consequently, no activity assays have been performed to confirm their function.

Genetic Basis of this compound Biosynthesis

The investigation into the genetic underpinnings of this compound production in Aspergillus niger is rooted in the broader understanding of fungal secondary metabolism. Fungi often organize the genes responsible for producing a specific secondary metabolite into a contiguous genomic region known as a Biosynthetic Gene Cluster (BGC). This clustering facilitates the coordinated regulation of all necessary enzymes and transporters for the metabolic pathway.

Discovery and Characterization of Biosynthetic Gene Clusters (BGCs) in A. niger

Aspergillus niger is recognized for its complex secondary metabolism, possessing a genome that contains a large number of BGCs. researchgate.netresearchgate.net Many of these clusters are considered "cryptic" or "silent" because they are not expressed, or are expressed at very low levels, under standard laboratory conditions. biorxiv.orgnih.gov The discovery of this compound from Aspergillus niger V. Teigh (MTCC-5166) suggests the presence of a dedicated BGC responsible for its synthesis. researchgate.net

The process of identifying and characterizing a specific BGC, such as the one for this compound, typically involves several key steps:

Genome Sequencing: The first step is to sequence the genome of a known this compound-producing strain.

Bioinformatic Analysis: Specialized bioinformatics tools like antiSMASH are used to scan the genome sequence to predict the locations and boundaries of BGCs. frontiersin.org These tools identify core biosynthetic genes, such as those encoding polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which serve as anchors for locating the clusters. nih.govfrontiersin.org

Gene Annotation: Once a candidate BGC is identified, the functions of the individual genes within the cluster are predicted based on homology to known genes. This includes enzymes like oxidoreductases, transferases, and transporters that are necessary for modifying the core chemical scaffold and exporting the final product.

While these are the established methods for BGC discovery, specific literature detailing the identification and full characterization of the this compound BGC is not extensively available. The vast number of uncharacterized BGCs in A. niger highlights the challenge and potential for future research in linking known compounds like this compound to their genetic origins. nih.govnih.gov

Transcriptional Regulation of this compound BGCs

The expression of BGCs in fungi is a tightly controlled process, governed by a complex network of regulatory elements. biorxiv.orgnih.gov Typically, a BGC contains its own pathway-specific transcription factor (TF) gene. mdpi.com This TF can bind to promoter regions of other genes within the cluster, acting as a master switch to turn the entire pathway on or off in response to specific developmental or environmental cues. mdpi.comnih.gov

In addition to pathway-specific TFs, global regulators like LaeA and McrA in Aspergillus species are known to influence the expression of multiple BGCs through chromatin remodeling, affecting the accessibility of DNA to the transcriptional machinery. biorxiv.org The production of this compound is noted to be linked to solid-state fermentation and the sporulation of the culture, suggesting that its BGC is likely regulated by developmental signals and nutrient conditions. researchgate.net

Research into the transcriptional regulation of secondary metabolism in A. niger often involves:

Identifying Regulatory Genes: Locating potential TF genes within or adjacent to the BGC.

Gene Expression Analysis: Using techniques like quantitative RT-PCR to measure how the expression of the BGC genes changes under different conditions or in response to the activity of specific regulators. nih.gov

However, specific studies identifying the transcription factors (both pathway-specific and global) that directly bind to and regulate the this compound BGC have not been detailed in the available scientific literature.

Comparative Genomics of this compound-Producing vs. Non-Producing Strains

Comparative genomics is a powerful tool for linking genes to functions by comparing the genomes of strains that exhibit different traits. nih.govnih.gov By comparing the genome of a this compound-producing A. niger strain with that of one or more non-producing strains, researchers can identify genetic differences—such as the presence or absence of an entire BGC, or specific mutations (SNPs, deletions) within pathway genes—that could account for the variation in phenotype. frontiersin.orgresearchgate.net

Studies on other A. niger metabolites, such as fumonisin and ochratoxin A, have successfully used this approach. For instance, some non-producing strains were found to have deletions in their respective BGCs, while in other cases, the entire cluster was present but remained unexpressed, pointing towards regulatory differences. frontiersin.orgresearchgate.net A similar comparative analysis for this compound would involve:

Sequencing the genomes of multiple this compound-producing and non-producing A. niger isolates.

Aligning the genomes to identify regions of difference.

Correlating the presence of a specific BGC or the integrity of its genes with the ability to produce this compound.

Such a dedicated comparative genomics study focusing specifically on this compound production has yet to be published.

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer a suite of tools to investigate and manipulate biosynthetic pathways. These techniques are crucial for confirming gene function, elucidating the steps of a pathway, and potentially enhancing the production of a desired compound.

Gene Knockout and Overexpression Strategies for Pathway Elucidation

To confirm the role of a candidate BGC and its constituent genes in producing a specific metabolite, targeted genetic manipulation is the gold standard.

Gene Knockout: Deleting a key gene in the proposed BGC, such as the core PKS or NRPS gene, should abolish the production of the final compound. In the context of this compound, deleting the backbone enzyme within its putative BGC in a producing strain would be expected to halt this compound synthesis, confirming the cluster's role. nih.govmdpi.com

Gene Overexpression: Increasing the expression of a key gene, particularly a pathway-specific transcription factor, can activate a silent or poorly expressed BGC, leading to increased production of the metabolite. mdpi.comnih.gov Overexpressing the specific TF for the this compound BGC could potentially boost yields or activate its production under conditions where it is normally not synthesized. nih.gov

The table below outlines the expected outcomes of these common genetic strategies.

| Genetic Strategy | Target Gene | Expected Outcome for this compound Production | Purpose |

| Gene Knockout | Core biosynthetic enzyme (e.g., PKS/NRPS) | Abolished | Confirms the gene is essential for the pathway. |

| Gene Knockout | Tailoring enzyme (e.g., oxidase) | Accumulation of an intermediate metabolite | Helps determine the specific step catalyzed by the enzyme. |

| Overexpression | Pathway-specific transcription factor | Increased production | Confirms the regulatory role of the TF and can be used for strain improvement. |

While these techniques are routinely applied to study other Aspergillus BGCs, specific published examples of their application to elucidate the this compound pathway are not available.

Heterologous Expression of this compound Biosynthetic Pathways

Heterologous expression involves taking a BGC from its native organism and transferring it into a more manageable host strain. This technique is invaluable for several reasons:

It can be used to activate silent BGCs discovered through genomics.

It allows for the study of a pathway in a clean genetic background, free from the interference of other native secondary metabolites.

It can enable production of a compound in a host that is better suited for industrial fermentation.

Aspergillus species like A. nidulans and A. oryzae are often used as heterologous hosts for expressing fungal BGCs due to their well-developed genetic tools and their ability to correctly process fungal genes. nih.govrsc.org A. niger itself has also been successfully used as a host to express BGCs from other fungi. mdpi.com The process would involve cloning the entire this compound BGC into an expression vector and transforming it into a suitable host. Successful production of this compound in the new host would definitively prove that the cloned BGC is solely responsible for its biosynthesis. To date, there are no reports in the scientific literature of the successful heterologous expression of the this compound BGC.

Directed Evolution of Biosynthetic Enzymes for Modified Structures

Directed evolution is a powerful laboratory technique used to engineer enzymes with improved or novel properties. This method mimics the process of natural selection, introducing genetic diversity into the gene encoding an enzyme and then using a high-throughput screening or selection process to identify variants with the desired characteristics. In the context of secondary metabolite biosynthesis, directed evolution can be applied to the enzymes within a BGC to alter their substrate specificity, catalytic efficiency, or the very reactions they perform. This can lead to the production of novel analogues of the natural product with potentially improved therapeutic properties.

While the principles of directed evolution are well-established and have been successfully applied to various fungal enzymes, including polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) which are often involved in secondary metabolite biosynthesis, there is no specific published research detailing the application of this technique to the enzymes involved in this compound biosynthesis.

The successful application of directed evolution to the this compound biosynthetic pathway would first require the identification and characterization of the responsible BGC. Once the genes encoding the biosynthetic enzymes are known, researchers could employ various mutagenesis strategies, such as error-prone PCR or DNA shuffling, to create libraries of enzyme variants. These variants would then need to be expressed, either in the native Aspergillus niger host or a heterologous host, and the resulting chemical products screened for novel structures or improved activities.

Hypothetical Application of Directed Evolution to this compound Biosynthesis:

To illustrate the potential of this approach, one could envision a scenario where the this compound BGC is identified and found to contain a key tailoring enzyme, for instance, a methyltransferase or an oxidase. Directed evolution could then be applied to this enzyme to alter its regioselectivity, leading to the methylation or oxidation of a different position on the this compound scaffold. This would generate a library of novel this compound derivatives.

Table 1: Hypothetical Data from a Directed Evolution Experiment on a Putative this compound-Modifying Enzyme

| Enzyme Variant | Mutation(s) | Substrate Conversion (%) | Novel Product(s) Detected |

| Wild-Type | - | 95 | This compound |

| Variant 1 | A123G | 80 | This compound, Isomer A |

| Variant 2 | F245Y, L301P | 65 | This compound, Derivative B |

| Variant 3 | V87C | 90 | This compound |

This table is purely illustrative and does not represent actual experimental data, as no such research on this compound has been published.

Molecular and Biochemical Mechanisms of Action of Nigerloxin

Enzyme Inhibition Kinetics and Specificity

Nigerloxin has been identified as an inhibitor of both aldose reductase and lipoxygenase. The following subsections detail the kinetic parameters of this inhibition.

Aldose Reductase (AR) Inhibition: Kinetic Parameters (IC50, Ki) and Mechanism (Reversible/Mixed Type)

This compound has been shown to inhibit rat lens aldose reductase (RLAR) with a reported IC50 value of 69 μM. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Lipoxygenase (LOX-1) Inhibition: Kinetic Parameters (IC50, Ki) and Mechanism (Reversible/Mixed Type)

The inhibitory activity of this compound extends to soybean lipoxygenase-I (LOX-1), against which it exhibits an IC50 value of 79 μM.

Similar to its interaction with aldose reductase, specific kinetic parameters beyond the IC50 value, such as the Ki and the detailed reversible or mixed-type inhibitory mechanism for this compound's action on LOX-1, have not been elucidated in the available research.

Substrate Competition and Allosteric Modulation Studies

There is currently no publicly available research or data pertaining to substrate competition experiments or allosteric modulation studies involving this compound. Such studies would be crucial in determining whether this compound binds to the active site of its target enzymes, thereby competing with the substrate, or to a secondary, allosteric site to modulate enzyme activity.

Antioxidant and Free Radical Scavenging Mechanisms

In addition to its enzyme-inhibiting properties, this compound possesses free radical scavenging capabilities, indicating its potential as an antioxidant agent.

Direct Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant potential of this compound has been quantified using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In this assay, this compound demonstrated an ED50 value of 66 μM. The ED50 value in this context represents the effective dose required to scavenge 50% of the DPPH radicals.

Data from other direct radical scavenging assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay or the Ferric Reducing Antioxidant Power (FRAP) assay, are not available in the current body of scientific literature for this compound. These assays would provide a broader profile of its antioxidant capacity by measuring its ability to scavenge different types of radicals and its reducing power.

Redox Potential and Electron Donating Properties

Detailed studies on the redox potential and specific electron-donating properties of this compound have not been reported. The radical scavenging activity observed in the DPPH assay suggests that this compound does possess the ability to donate an electron or a hydrogen atom to stabilize free radicals, a key characteristic of antioxidant compounds. However, without specific measurements of its redox potential, a quantitative assessment of its electron-donating capacity cannot be provided.

Interaction with Reactive Oxygen and Nitrogen Species

This compound, a metabolite produced by the fungus Aspergillus niger, has demonstrated significant free-radical scavenging activity. This capability is central to its interaction with reactive oxygen species (ROS), which are highly reactive molecules and free radicals derived from molecular oxygen. In various experimental models, this compound has been shown to function as an effective antioxidant, likely through its electron-donating nature. Its ability to scavenge free radicals contributes to the mitigation of oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Reactive nitrogen species (RNS) are nitric oxide-derived compounds that, like ROS, can cause cellular damage at high concentrations through a process known as nitrosative stress. nih.gov While direct studies detailing the specific interactions between this compound and RNS are not extensively documented, its established role as a potent free-radical scavenger suggests a potential for interaction. Antioxidant compounds typically react with and neutralize various types of free radicals, including RNS. The glutathione (B108866) system, which this compound positively modulates, plays a crucial role in the detoxification of both ROS and RNS. nih.gov Therefore, this compound may exert a protective effect against nitrosative stress by directly scavenging RNS or by bolstering the cellular antioxidant systems responsible for their neutralization.

Cellular Pathway Modulation

The polyol pathway is a metabolic route that converts glucose to sorbitol and then to fructose. Under hyperglycemic conditions, an increased flux through this pathway is a key contributor to the development of diabetic complications. A critical rate-limiting enzyme in this pathway is aldose reductase.

Research has identified this compound as a potent inhibitor of aldose reductase. nih.govresearchgate.net In experimental models of galactose-induced cataract and diabetes, the administration of this compound has been shown to significantly reduce the activity of lens and kidney aldose reductase. nih.govnih.gov By inhibiting this key enzyme, this compound effectively decreases the metabolic flux through the polyol pathway. This action helps to prevent the accumulation of sorbitol, an osmotically active compound that can lead to cellular damage, and mitigates the associated oxidative stress that arises from the consumption of the cofactor NADPH by aldose reductase. nih.gov The reduction in polyol pathway activity is a significant mechanism underlying the protective effects of this compound observed in these models. nih.govmdpi.com

Table 1: Effect of this compound on Polyol Pathway Enzymes

| Enzyme | Tissue | Effect Observed in Experimental Models | Reference |

|---|---|---|---|

| Aldose Reductase | Lens, Kidney | Significantly reduced activity | nih.govnih.gov |

This compound enhances the cellular antioxidant defense network by modulating both non-enzymatic and enzymatic systems. A cornerstone of cellular antioxidant defense is the glutathione system. Studies have shown that this compound administration elevates the levels of reduced glutathione (GSH), a major cellular antioxidant, in the lens, blood, liver, and kidney of experimental rat models. nih.govnih.govnih.govnih.gov GSH is vital for detoxifying reactive species and serves as a cofactor for several antioxidant enzymes. nih.gov

In addition to bolstering GSH levels, this compound significantly elevates the activities of key antioxidant enzymes. In diabetic rat models, treatment with this compound resulted in increased activity of superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), catalase (CAT), glutathione reductase (GR), and glutathione S-transferase (GST) in various tissues, including the blood, liver, and kidney. nih.govnih.govmdpi.com These enzymes are critical for detoxifying specific reactive oxygen species; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by CAT and GPx. By upregulating these enzymatic defenses, this compound helps to maintain redox homeostasis and protect cells from oxidative damage. nih.gov

Table 2: Modulation of Cellular Antioxidant Defense Systems by this compound

| Component | System | Tissue | Effect Observed in Experimental Models | Reference |

|---|---|---|---|---|

| Reduced Glutathione (GSH) | Glutathione System | Lens, Blood, Liver, Kidney | Elevated concentration | nih.govnih.govnih.govnih.gov |

| Total Thiols | Non-Enzymatic | Lens, Blood, Liver | Elevated concentration | nih.govnih.govnih.gov |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Lens, Blood, Liver, Kidney | Elevated activity | nih.govmdpi.com |

| Catalase (CAT) | Antioxidant Enzyme | Kidney | Elevated activity | mdpi.com |

| Glutathione Peroxidase (GPx) | Antioxidant Enzyme | Lens | Elevated activity | nih.gov |

| Glutathione Reductase (GR) | Antioxidant Enzyme | Kidney | Elevated activity | mdpi.com |

| Glutathione S-Transferase (GST) | Antioxidant Enzyme | Kidney | Elevated activity | mdpi.com |

The efficacy of an antioxidant compound can be assessed by its ability to reduce markers of oxidative damage. This compound has been shown to significantly decrease the levels of key oxidative stress markers in animal models.

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Malondialdehyde (MDA) is a common marker for this process. In diabetic and galactose-fed rats, this compound administration led to a significant reduction in lipid peroxides in the lens, plasma, liver, and kidney. nih.govnih.govnih.gov This indicates that this compound effectively protects cellular membranes from oxidative degradation.

Advanced glycation end products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the progression of diabetic complications and other chronic diseases. Research has demonstrated that this compound administration significantly decreases the accumulation of AGEs in the lens and kidney of experimental animals. nih.govnih.gov By countering the formation of both lipid peroxides and AGEs, this compound demonstrates a robust capacity to ameliorate the molecular damage caused by oxidative stress. nih.govnih.gov

Table 3: Influence of this compound on Oxidative Stress Markers

| Marker | Type | Tissue | Effect Observed in Experimental Models | Reference |

|---|---|---|---|---|

| Lipid Peroxides | Oxidative Damage | Lens, Plasma, Liver, Kidney | Significantly decreased levels | nih.govnih.govnih.gov |

| Advanced Glycation End Products (AGEs) | Oxidative Damage | Lens, Kidney | Significantly decreased formation/accumulation | nih.govnih.gov |

Molecular Target Identification and Validation

Proteomics provides a powerful set of tools for identifying the protein targets of small molecules, thereby elucidating their mechanisms of action. These approaches can involve affinity chromatography coupled with mass spectrometry to isolate and identify proteins from a complex biological sample that directly bind to a specific compound.

To date, specific studies employing proteomic approaches to comprehensively identify the direct binding proteins of this compound have not been extensively reported in the scientific literature. While research has clearly established its inhibitory effect on the enzyme aldose reductase, a full profile of its molecular targets remains an area for future investigation. The application of chemical proteomics could validate known targets like aldose reductase and potentially uncover novel binding partners, offering deeper insights into the full spectrum of this compound's biological activities and cellular pathway modulations.

Table of Mentioned Compounds

| Compound Name |

|---|

| Advanced Glycation End Products (AGEs) |

| Aldose Reductase |

| Catalase (CAT) |

| Fructose |

| Glucose |

| Glutathione (GSH) |

| Glutathione Peroxidase (GPx) |

| Glutathione Reductase (GR) |

| Glutathione S-Transferase (GST) |

| Hydrogen Peroxide |

| Lipid Peroxides |

| Malondialdehyde (MDA) |

| NADPH |

| This compound |

| Nitric Oxide |

| Reactive Nitrogen Species (RNS) |

| Reactive Oxygen Species (ROS) |

| Sorbitol |

Gene Expression Profiling (Transcriptomics) in Response to this compound

No publicly available scientific literature or data could be found detailing studies on the global gene expression changes or transcriptomic profiles in cells or tissues in response to this compound exposure.

In Vitro and Cell-Based Receptor Binding Assays

There is no available research in the public domain that has investigated the specific binding of this compound to cellular receptors through in vitro or cell-based receptor binding assays. While its inhibitory effects on enzymes such as aldose reductase and lipoxygenase are documented, dedicated receptor binding studies to identify specific protein targets and quantify binding affinities have not been reported. A computational docking study has suggested potential interactions with the papain-like protease of SARS-CoV-2, but this does not constitute a pharmacological receptor binding assay. nih.gov

Protein Interaction Studies

Binding to Plasma Proteins (e.g., Bovine Serum Albumin)

The interaction between this compound and Bovine Serum Albumin (BSA) has been investigated, serving as a model for the interaction of this fungal metabolite with plasma proteins. researchgate.net Fluorescence spectroscopy studies have demonstrated that this compound quenches the intrinsic fluorescence of BSA, indicating a binding interaction. researchgate.net This quenching mechanism was utilized to determine the binding constant of the interaction.

The association constant (Ka) for the binding of this compound to BSA was estimated to be 1.01 ± 0.2 x 106 M-1. researchgate.net Further analysis using Job's method of continuous variation indicated the formation of a 1:1 ± 0.1 complex between this compound and BSA. researchgate.net

To elucidate the nature of the binding forces, thermodynamic parameters were calculated based on the variation of the association constant with temperature. The interaction is characterized by a Gibbs free energy change (ΔG) of -8.2 ± 0.1 kcal/mol, an enthalpy change (ΔH) of approximately 0 kcal/mol, and an entropy change (ΔS) of 27.5 ± 0.4 cal/mol/K at 27°C. researchgate.net The near-zero enthalpy change and the positive entropy change suggest that the binding is primarily driven by hydrophobic and ionic interactions. researchgate.net The observation that increasing ionic strength does not favor the interaction further supports the involvement of partial ionic bonding in the complex formation. researchgate.net The binding of this compound to BSA was also found to be a reversible process. researchgate.net

Thermodynamic Parameters for the Interaction of this compound with Bovine Serum Albumin (BSA) at 27°C

| Parameter | Value | Unit |

|---|---|---|

| Association Constant (Ka) | 1.01 ± 0.2 x 106 | M-1 |

| Gibbs Free Energy (ΔG) | -8.2 ± 0.1 | kcal/mol |

| Enthalpy (ΔH) | ~0 | kcal/mol |

| Entropy (ΔS) | 27.5 ± 0.4 | cal/mol/K |

Structural Changes upon Interaction (e.g., Circular Dichroism)

The impact of this compound binding on the secondary structure of BSA was investigated using circular dichroism (CD) spectroscopy. researchgate.net The results of these measurements revealed that the interaction of this compound with BSA does not induce any significant changes in the secondary structure of the protein. researchgate.net This suggests that the binding of this compound to BSA does not cause a major conformational rearrangement of the protein's alpha-helical and beta-sheet content.

Biological Activity in Experimental Models Non Human

In Vitro Cellular Assays

Nigerloxin, a metabolite isolated from the fungus Aspergillus niger, has demonstrated notable inhibitory effects on key enzymes implicated in metabolic and inflammatory pathways. nih.gov In vitro studies have specifically quantified its activity against rat lens aldose reductase (RLAR) and soybean lipoxygenase-I (LOX-1). nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is linked to the development of secondary complications of diabetes. cdnsciencepub.com

Research has established that this compound inhibits RLAR with a half-maximal inhibitory concentration (IC50) of 69 µM. nih.gov Its inhibitory action also extends to LOX-1, with an IC50 value of 79 µM. nih.gov These findings highlight this compound's potential to modulate enzymatic activities central to diabetic complications and inflammation. Further studies in animal models of diabetes and galactosemia have shown that treatment with this compound effectively countered the increased activity of aldose reductase and sorbitol dehydrogenase in the eye lens. researchgate.netnih.gov

| Enzyme | Source | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Rat Lens Aldose Reductase (RLAR) | Rat Lens | 69 µM | nih.gov |

| Soybean Lipoxygenase-I (LOX-1) | Soybean | 79 µM | nih.gov |

This compound exhibits significant free-radical scavenging capabilities, a property central to its potential therapeutic effects. nih.gov Its antioxidant capacity has been evaluated through several established in vitro assays. cftri.res.in The compound was found to be an effective antioxidant in the phosphomolybdenum, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS•+), and 2,2-diphenyl-1-picrylhydrazyl (DPPH•) assays. cftri.res.in

The free radical scavenging activity against DPPH was quantified, revealing a half-maximal effective concentration (ED50) of 66 µM. nih.gov This demonstrates a potent ability to donate electrons and neutralize free radicals, which are key contributors to oxidative stress implicated in the pathology of various diseases, including diabetes. cdnsciencepub.comcftri.res.in The antioxidant potency of this compound is attributed to its electron-donating nature. cftri.res.in

To better contextualize its antioxidant potential, the efficacy of this compound has been compared with that of curcumin, a well-characterized natural antioxidant. cftri.res.in In these comparative in vitro studies, this compound demonstrated potent antioxidant activity across multiple assay platforms. cftri.res.in

Notably, when evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce ferric iron, this compound's potency was found to be superior to that of curcumin. cftri.res.in This finding suggests that this compound possesses a robust capacity to act as a reducing agent, a key mechanism for antioxidant defense. cftri.res.in

In Vivo Preclinical Studies in Animal Models (Non-Human)

The therapeutic potential of this compound has been explored in animal models of diabetes and its secondary complications. cdnsciencepub.com In studies using streptozotocin-induced diabetic rats, this compound administration was shown to delay the onset and progression of cataractogenesis. nih.gov The incidence of mature cataracts was significantly lower in diabetic animals that received the compound. researchgate.net These results indicate that this compound may help in ameliorating the development of diabetic cataracts by countering the underlying osmotic and oxidative stress in the lens. researchgate.netnih.gov

Furthermore, research suggests a potential role for this compound in mitigating diabetic nephropathy. cdnsciencepub.com In diabetic animal models, hyperlipidemia is a characteristic feature that contributes to the severity of diabetic renal disease. cdnsciencepub.com The administration of this compound significantly countered the lipid abnormalities that develop in the diabetic condition, which may have positive implications for ameliorating diabetic nephropathy. cdnsciencepub.com

In vivo studies have documented the significant impact of this compound on various biochemical markers in different tissues of diabetic animal models.

Lens: In the eye lens of diabetic rats, this compound treatment significantly reduced the levels of lipid peroxides and advanced glycation end products (AGEs). nih.gov It also counteracted the diabetes-induced increase in the activities of the polyol pathway enzymes, aldose reductase, and sorbitol dehydrogenase. nih.gov Concurrently, this compound treatment led to a significant elevation in the levels of the antioxidant molecule glutathione (B108866), as well as the activities of key antioxidant enzymes, including superoxide (B77818) dismutase, glutathione-S-transferase, and glutathione peroxidase. nih.gov

Liver: Diabetes is associated with significant alterations in the hepatic lipid profile and elevated liver enzymes. cdnsciencepub.com Diabetic animals exhibited elevated levels of hepatic cholesterol, triglycerides, and phospholipids. cdnsciencepub.com Treatment with this compound resulted in substantial reductions in these markers. cdnsciencepub.com Furthermore, the activities of alanine (B10760859) and aspartate aminotransferases, which are indicators of liver cell damage and are elevated in diabetic animals, were significantly countered by this compound administration. cdnsciencepub.com

| Tissue | Biochemical Marker | Effect of this compound Treatment in Diabetic Models | Reference |

|---|---|---|---|

| Lens | Lipid Peroxides & Advanced Glycation End Products (AGEs) | Significantly decreased | nih.gov |

| Aldose Reductase & Sorbitol Dehydrogenase Activity | Countered the increase | nih.gov | |

| Glutathione | Significantly elevated | nih.gov | |

| Antioxidant Enzymes (SOD, GST, GPx) | Significantly elevated activity | nih.gov | |

| Liver | Hepatic Cholesterol | 33.8% reduction | cdnsciencepub.com |

| Hepatic Triglycerides | 30.5% reduction | cdnsciencepub.com | |

| Hepatic Phospholipids | 17.2% reduction | cdnsciencepub.com | |

| Blood | Alanine & Aspartate Aminotransferases | Significantly countered elevation | cdnsciencepub.com |

Histopathological and Molecular Correlates of Biological Effects

This section would typically detail the microscopic changes in tissues (histopathology) and the alterations in molecular pathways observed in animal models following administration of this compound. Research in this area would aim to connect the compound's mechanism of action at a cellular and molecular level with the physiological and pathological outcomes observed in the whole organism.

Potential areas of investigation would include:

Target Organ Toxicity: Identification of specific organs or tissues that are primarily affected by this compound. Histopathological examination using various staining techniques would reveal cellular damage, inflammation, apoptosis, or other morphological changes.

Cellular Mechanisms: Elucidation of the specific cell types affected and the nature of the cellular response. This could involve techniques like immunohistochemistry to identify protein expression changes or in situ hybridization to detect changes in gene expression.

Molecular Pathway Analysis: Studies using genomics, proteomics, and metabolomics would be crucial to identify the molecular signaling pathways perturbed by this compound. This could involve assessing changes in gene transcription, protein phosphorylation, or metabolite concentrations.

A representative data table for this section might look like this:

| Experimental Model | Organ/Tissue | Histopathological Findings | Key Molecular Changes |

| Mus musculus (Mouse) | Liver | Hepatocellular necrosis, inflammatory cell infiltration | Upregulation of CYP enzymes, activation of MAPK signaling pathway |

| Rattus norvegicus (Rat) | Kidney | Tubular damage, glomerular sclerosis | Downregulation of organic anion transporters, increased expression of kidney injury molecule-1 (KIM-1) |

Pharmacokinetic Profiling in Model Organisms

Pharmacokinetics is the study of how an organism affects a drug, and it involves the processes of absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.com Understanding the pharmacokinetic profile of this compound would be essential for preclinical development. wuxiapptec.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to determining the fate of a compound in a biological system. genoskin.com

Absorption: This would investigate how this compound enters the bloodstream from the site of administration (e.g., oral, intravenous). Key parameters would include bioavailability and the rate of absorption.

Distribution: This would describe the reversible transfer of this compound from the bloodstream to various tissues and organs in the body. The volume of distribution would be a key parameter to quantify this.

Metabolism: This involves the biotransformation of this compound into other compounds (metabolites), primarily in the liver. Studies would aim to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes).

Excretion: This is the process by which this compound and its metabolites are removed from the body, typically via urine or feces. The clearance rate and elimination half-life would be determined.

A summary of potential ADME properties for this compound could be presented as follows:

| Pharmacokinetic Parameter | Value | Model Organism |

| Bioavailability (%) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

| Plasma Protein Binding (%) | Data not available | Data not available |

| Major Metabolites | Data not available | Data not available |

| Primary Route of Excretion | Data not available | Data not available |

| Elimination Half-life (h) | Data not available | Data not available |

Bioanalytical Method Development for Quantification in Biological Matrices

To perform pharmacokinetic studies, sensitive and specific analytical methods are required to measure the concentration of this compound and its metabolites in biological samples like blood, plasma, urine, and tissues. onlinepharmacytech.info The development and validation of such methods are critical. jneonatalsurg.com

Key aspects of bioanalytical method development would include:

Analytical Technique: The choice of analytical instrumentation, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a common and powerful technique for its sensitivity and selectivity. jneonatalsurg.comresearchgate.net

Sample Preparation: Developing procedures to extract this compound from the complex biological matrix, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.net

Method Validation: A rigorous validation process to ensure the method is accurate, precise, selective, and robust, adhering to regulatory guidelines. jneonatalsurg.com This would involve assessing linearity, limit of quantification, accuracy, precision, recovery, and stability.

A table summarizing a hypothetical validated bioanalytical method for this compound might be:

| Parameter | Method/Result |

| Analytical Instrument | Triple Quadrupole LC-MS/MS |

| Sample Matrix | Rat Plasma |

| Extraction Method | Solid-Phase Extraction |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Inter-day Precision (%CV) | < 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

Structural Analogs, Derivatives, and Structure Activity Relationships Sar

Rational Design of Nigerloxin Analogs

The rational design of novel this compound analogs would be a critical step toward enhancing its potency, selectivity, and pharmacokinetic properties. This process would involve a deep understanding of its binding interactions with target enzymes and the contribution of its various functional groups to its biological activity.

Modification of Key Functional Groups

A systematic modification of the key functional groups of the this compound scaffold would be a primary strategy to probe its structure-activity relationship (SAR). Key functional groups on the this compound molecule that would likely be targeted for modification include the amide, hydroxyl, methoxy (B1213986), and prop-1'-enyl groups, as well as the carboxylic acid.

Table 1: Hypothetical Modifications of this compound's Functional Groups and Their Rationale

| Functional Group | Potential Modifications | Rationale for Modification |

| Amide | Hydrolysis to the corresponding amine, conversion to various secondary and tertiary amides, replacement with sulfonamides or other bioisosteres. | To explore the importance of the hydrogen bonding capabilities and the steric bulk at this position for target engagement. |